Dopamine 3-β-D-Glucuronide Sodium Salt is a significant metabolite of dopamine, formed through the process of glucuronidation. This compound plays a crucial role in the metabolism and excretion of dopamine, contributing to its pharmacological effects and biological functions. It is classified as a glucuronide, which is a type of conjugate formed when glucuronic acid is added to a substrate, in this case, dopamine.
Dopamine 3-β-D-Glucuronide Sodium Salt is synthesized primarily from dopamine through enzymatic reactions involving UDP-glucuronosyltransferases. These enzymes catalyze the transfer of glucuronic acid to the hydroxyl groups of dopamine, enhancing its solubility and facilitating its elimination from the body.
This compound falls under the category of glucuronides, which are important in drug metabolism, particularly in phase II metabolic processes. It is also categorized as a neurotransmitter metabolite, given its derivation from dopamine, a key neurotransmitter involved in numerous physiological processes.
The synthesis of Dopamine 3-β-D-Glucuronide Sodium Salt can be performed through various methods:
Dopamine 3-β-D-Glucuronide Sodium Salt has the following molecular formula:
The structure features a glucuronic acid moiety linked to the hydroxyl group at the 3-position of dopamine, which alters its pharmacokinetic properties compared to unmodified dopamine.
NCCC1=CC(O[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](C(O[Na])=O)O2)=C(O)C=C1InChI=1S/C14H19NO8.Na/c15-4-3-6-1-2-7(16)8(5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h1-2,5,9-12,14,16-19H,3-4,15H2,(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1Dopamine 3-β-D-Glucuronide Sodium Salt can undergo several chemical reactions:
Dopamine 3-β-D-Glucuronide Sodium Salt functions primarily as a metabolite that modulates the effects of dopamine through its interaction with various receptors and enzymes:
The compound's role extends to influencing emotional states and cognitive functions due to its involvement in neurotransmission pathways.
Dopamine 3-β-D-Glucuronide Sodium Salt appears as a white to off-white powder. It is soluble in water due to its ionic nature after dissociation in solution.
Key chemical properties include:
Dopamine 3-β-D-Glucuronide Sodium Salt has various scientific applications:
This compound exemplifies the complex interplay between drug metabolism and pharmacodynamics, highlighting its significance in both research and therapeutic contexts.
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.: